molecular formula C10H13NO2S B13179063 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13179063
M. Wt: 211.28 g/mol
InChI Key: LNKATEOREXXHHT-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound that features a pyrrolidine ring attached to a thiophene ring, with a hydroxymethyl group and an aldehyde group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, which is then attached to the thiophene ring. The hydroxymethyl and aldehyde groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde
  • 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol

Uniqueness

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2

InChI Key

LNKATEOREXXHHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

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